molecular formula C10H8N2O2S B2450194 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1566841-45-9

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2450194
CAS RN: 1566841-45-9
M. Wt: 220.25
InChI Key: OTYWTYMWINNKFE-UHFFFAOYSA-N
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Description

The compound “2-(6-Methylpyridin-3-yl)acetic acid” is a related compound . It’s a solid substance with a molecular weight of 151.16 .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid: serves as a valuable building block in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Specifically, this compound acts as an organoboron reagent, facilitating the formation of new C–C bonds. The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to bond formation .

Anticancer Activity

Researchers have synthesized a series of 2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid derivatives and tested them for anticancer activity. These derivatives exhibit promising effects against human cancer cell lines, including HEPG2 (liver cancer) and MCF7. The sulforhodamine B (SRB) assay revealed their potential as anticancer agents .

Protodeboronation Reactions

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. However, this compound can participate in catalytic protodeboronation reactions. These reactions enable the selective removal of boron groups from alkyl boronic esters, expanding the synthetic toolbox .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it might interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The compound’s molecular weight (which is relatively low) and its polar functional groups suggest it could be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific information about its targets and mode of action, it’s difficult to predict the compound’s effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its ability to interact with its targets .

properties

IUPAC Name

2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-6-2-3-7(4-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYWTYMWINNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-3-yl)-1,3-thiazole-4-carboxylic acid

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